N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride
Overview
Description
“N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride” is a biochemical compound used for proteomics research . It has a molecular weight of 287.61 g/mol . This compound has gained a lot of attention from researchers due to its potential applications in various fields.
Molecular Structure Analysis
The molecular formula of “N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride” is C10H17Cl3N2O. The molecular structure analysis would require more specific information such as bond lengths and angles, which are not available from the search results.Physical And Chemical Properties Analysis
“N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride” has a molecular weight of 287.61 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available from the search results.Scientific Research Applications
Powder Diffraction in Derivative Pesticides
E. Olszewska, B. Tarasiuk, and S. Pikus (2009) characterized derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which include compounds related to N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride. These compounds, analyzed using X-ray powder diffraction, are identified as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis in Polymeric Protecting Groups
M. Gormanns and H. Ritter (1994) synthesized derivatives related to N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride for use as polymeric amino protecting groups. This research highlights its potential utility in polymer chemistry (Gormanns & Ritter, 1994).
Role in Peptide Synthesis
N. Leo Benoiton and Francis M.F. Chen (1981) investigated the reaction of N-ethyl,N′-(γ-dimethylaminopropyl)-carbodiimide-HCl with N-tert-butoxycarbonyl-L-valine, which is structurally similar to N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride. Their work demonstrated its role in peptide synthesis, showcasing its importance in bioorganic chemistry (Benoiton & Chen, 1981).
Applications in Organic Synthesis
J. Genêt, S. Thorimbert, S. Mallart, and N. Kardos (1993) utilized similar compounds in a sequential one-pot amination-alkylation process. This research signifies the compound's versatility in organic synthesis (Genêt, Thorimbert, Mallart, & Kardos, 1993).
Herbicide Formulation and Environmental Impact
Ronald D. Wilson, J. Geronimo, and J. A. Armbruster (1997) studied 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound structurally similar to N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride, in various formulations as herbicides. Their findings contribute to understanding the environmental impact of such compounds (Wilson, Geronimo, & Armbruster, 1997).
Exploration in Medicinal Chemistry
The synthesis and biological evaluation of derivatives, as investigated by S. M. Sudhana and Pradeepkiran Jangampalli Adi (2019), highlight the compound's potential in medicinal chemistry, particularly as antioxidants (Sudhana & Jangampalli Adi, 2019).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-[2-(dimethylamino)ethoxy]aniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O.2ClH/c1-13(2)5-6-14-10-4-3-8(12)7-9(10)11;;/h3-4,7H,5-6,12H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUGLNRPZISKFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)N)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.